2-Amino-3,4-dimethoxybenzoic acid
Overview
Description
2-Amino-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Amino-3,4-dimethoxybenzoic acid is 1S/C9H11NO4/c1-13-6-4-3-5 (9 (11)12)7 (10)8 (6)14-2/h3-4H,10H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
2-Amino-3,4-dimethoxybenzoic acid is a solid substance . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis of Novel Benzamide Compounds
- Summary of Application: 2-Amino-3,4-dimethoxybenzoic acid is used as a starting material in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Methods of Application: The novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .
- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
2. Production of Antibiotics and Dyes
- Summary of Application: 3,4-Dimethoxybenzoic acid, which is structurally similar to 2-Amino-3,4-dimethoxybenzoic acid, plays an important role in producing antibiotics and various dyes .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
3. Antibacterial Activities
- Summary of Application: Some benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Antioxidant Activities
- Summary of Application: Some benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
5. Raw Material in Organic Synthesis
- Summary of Application: 2-Amino-4,5-dimethoxybenzoic acid, which is structurally similar to 2-Amino-3,4-dimethoxybenzoic acid, is an important raw material and intermediate used in organic synthesis .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
6. Control of Polymorphic Outcome of Crystallization
- Summary of Application: 2,6-dimethoxybenzoic acid, which is structurally similar to 2-Amino-3,4-dimethoxybenzoic acid, was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-amino-3,4-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCQDNCAFEFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4-dimethoxybenzoic acid |
Synthesis routes and methods
Procedure details
Citations
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